Ethylicin

Vue d'ensemble

Description

Ethylicin, also known as ethanesulfonothioic acid, S-ethyl ester, is a synthetic broad-spectrum fungicide developed by the Shanghai Institute of Organic Chemistry. It is an analogue of allicin, a compound found in garlic. This compound has a unique molecular structure characterized by the presence of a sulfonothioic acid group, which contributes to its fungicidal properties. It is widely used in agriculture to control various fungal diseases in crops such as cotton, vegetables, and medicinal plants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethylicin can be synthesized through several methods. One common method involves the reaction of sodium sulfide with ethyl chloride in an aqueous solution. The reaction is typically carried out at a controlled temperature to ensure the formation of this compound with high purity .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction conditions to achieve consistent product quality. The final product is then purified and formulated for agricultural use .

Analyse Des Réactions Chimiques

Types of Reactions: Ethylicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfonothioic acid group, which can interact with different reagents.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of sulfonic acid derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride. This reaction leads to the formation of thiol derivatives.

Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of various substituted derivatives.

Major Products:

Applications De Recherche Scientifique

Fungicidal Properties

Ethylicin is primarily recognized for its fungicidal capabilities, particularly against plant pathogens. Research has demonstrated its effectiveness in controlling diseases such as potato late blight caused by Phytophthora infestans. This compound disrupts the mycelial growth, sporulation capacity, and virulence of this pathogen. The inhibitory concentrations (IC50) for various parameters were established as follows:

| Parameter | IC50 Concentration (μM) |

|---|---|

| Mycelial Growth | 65 |

| Sporulation Capacity | 65 |

| Spore Germination | 19.5 |

| Virulence | 32.5 |

This compound's mode of action involves targeting and disrupting protein biosynthesis by inhibiting ribosomal function and amino acid metabolism in pathogens .

Plant Growth Regulation

In addition to its antifungal properties, this compound serves as a plant growth regulator. It has been shown to stimulate seed germination, enhance crop yields, and improve the quality of agricultural produce. This dual functionality makes this compound a valuable asset in sustainable agriculture practices .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity, which is beneficial in medical applications. Its stability compared to allicin allows for better efficacy against various bacterial strains. Studies have indicated that this compound retains the antimicrobial properties of its parent compound while offering improved stability and lower minimum inhibitory concentrations than traditional antibiotics .

Case Studies of Poisoning

Despite its beneficial uses, there have been reports of acute poisoning due to improper handling or ingestion of this compound. A recent study documented three cases of severe upper gastrointestinal bleeding following oral ingestion of this compound:

- Case 1: A 52-year-old male ingested approximately 50 mL of this compound, leading to severe gastrointestinal bleeding and multiorgan injury.

- Case 2: A 66-year-old female ingested 100 mL and presented with unconsciousness and extensive mucosal damage.

- Case 3: A 17-year-old female experienced severe symptoms after ingesting just 5 mL.

These cases highlight the corrosive nature of this compound on the digestive tract and underscore the importance of proper usage guidelines .

Safety Measures

- Proper Labeling: Clear instructions on usage should be provided on product labels.

- Training for Users: Individuals handling this compound should receive training on safe application techniques.

- Monitoring Toxicity Levels: Regular monitoring of residue levels in agricultural products is essential to ensure consumer safety.

Mécanisme D'action

Ethylicin exerts its effects by interacting with substances containing sulfhydryl groups in bacterial and fungal cells. This interaction inhibits the normal metabolism of the cells, leading to their death. Specifically, this compound disrupts protein biosynthesis by inhibiting ribosomal function and amino acid metabolism. This results in the inhibition of mycelial growth, sporulation, and spore germination in fungal pathogens .

Comparaison Avec Des Composés Similaires

Ethylicin is unique among similar compounds due to its specific molecular structure and broad-spectrum fungicidal activity. Similar compounds include:

Allicin: Found in garlic, allicin has similar antimicrobial properties but is less stable and more prone to degradation.

Sulfonothioic Acid Derivatives: Other derivatives of sulfonothioic acid may have similar reactivity but differ in their specific applications and effectiveness.

This compound stands out due to its stability, ease of synthesis, and effectiveness in controlling a wide range of fungal pathogens .

Activité Biologique

Ethylicin, a sulfur-containing compound derived from garlic, has garnered attention for its biological activity, particularly as a potential antimicrobial agent. This article synthesizes current research findings on the biological activity of this compound, focusing on its effects against plant pathogens and bacteria, and includes data tables and case studies to illustrate its efficacy.

This compound exhibits its biological activity primarily through the inhibition of key metabolic processes in target organisms. Research indicates that this compound disrupts protein biosynthesis by targeting amino acid metabolism and ribosomal function in pathogens such as Phytophthora infestans and Pseudomonas syringae.

Inhibition of Phytophthora infestans

A study demonstrated that this compound significantly inhibits the mycelial growth, sporulation capacity, spore germination, and virulence of P. infestans. The proteomic and metabolomic analyses revealed that this compound affects several classes of metabolites, with amino acids being the most impacted. This suggests a targeted disruption of protein synthesis pathways ( ).

Table 1: Differentially Expressed Metabolites (DEMs) in P. infestans Treated with this compound

| Metabolite Class | Number of Differentially Expressed Metabolites |

|---|---|

| Amino Acids | 29 |

| Organic Acids | 22 |

| Carbohydrates | 14 |

| Nucleotides | 10 |

| Alcohols | 2 |

| Alkylamines | 2 |

| Fatty Acids | 11 |

| Indoles | 2 |

| Lipids | 4 |

Antibacterial Activity

This compound has shown promising results against various bacterial pathogens, notably Pseudomonas syringae pv. actinidiae (Psa), which causes bacterial canker disease in kiwifruit. In vitro studies revealed that this compound effectively inhibits Psa growth, with an EC50 value of 1.80 μg/mL, significantly outperforming conventional treatments like Kocide 3000 ( ).

Table 2: Comparative Efficacy of this compound Against Psa

| Treatment | EC50 Value (μg/mL) |

|---|---|

| This compound | 1.80 |

| Kocide 3000 | 37.72 |

| Copper Abietate | 157.35 |

Case Studies

Several case studies have highlighted the practical applications of this compound in agriculture:

- Case Study on Kiwifruit Bacterial Canker : this compound was applied to infected kiwifruit plants in a controlled environment. Results indicated a marked reduction in bacterial population and improved plant health metrics compared to untreated controls ( ).

- Field Trials Against Rice Bacterial Blight : this compound was tested against Xanthomonas oryzae pv. oryzicola, showing significant increases in defensive enzyme activities in treated plants, which correlated with reduced disease severity ( ).

Propriétés

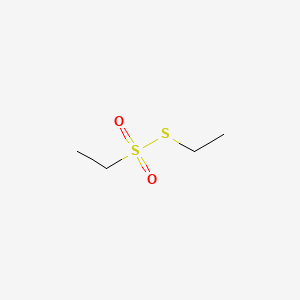

IUPAC Name |

1-ethylsulfonylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICGFSUWXCJLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878708 | |

| Record name | S-Ethyl ethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682-91-7 | |

| Record name | Ethylicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Ethyl ethanethiosulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Ethyl ethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylsulfonylsulfanylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ethylicin against plant pathogens?

A1: this compound exhibits its antifungal and antibacterial activity through multiple mechanisms:

- [1] Disruption of Cell Membrane: this compound damages the cell membrane of pathogens, leading to leakage of cellular contents and cell death. [, , , ]

- [2] Inhibition of Protein Biosynthesis: Research suggests this compound suppresses both ribosomal function and amino acid metabolism, ultimately disrupting protein biosynthesis in pathogens like Phytophthora infestans. []

- [3] Inhibition of Biofilm Formation: this compound disrupts the formation of biofilms, which are protective structures produced by bacteria like Pseudomonas syringae pv. actinidiae, making them more susceptible to control measures. []

- [4] Interference with Quorum Sensing: Studies show this compound can inhibit quorum sensing in Xanthomonas oryzae pv. oryzicola by affecting the production of extracellular polysaccharides and enzymes. []

Q2: How does this compound impact the defense mechanisms of plants?

A2: this compound has been observed to enhance the natural defense responses of plants:

- [1] Increased Defensive Enzyme Activity: Treatment with this compound can lead to increased activity of defensive enzymes in plants, bolstering their ability to fight off pathogens. [, ]

- [2] Upregulation of Defense-Related Genes: Transcriptomic studies demonstrate that this compound can upregulate the expression of genes associated with plant defense mechanisms. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C4H10O2S2, and its molecular weight is 154.25 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers primarily focus on the biological activity and applications of this compound, they do not delve into detailed spectroscopic data. Further research in analytical chemistry literature would be needed to obtain information on NMR, IR, or Mass Spectrometry data for this compound.

Q5: Are there studies on the material compatibility and stability of this compound under various conditions?

A5: The provided research primarily focuses on this compound's application as a fungicide. While some studies mention formulation types like EC (Emulsifiable Concentrate) and WP (Wettable Powder) [, , , ], detailed analysis of material compatibility and stability under various conditions is limited in the provided research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.